molecular formula C21H22N4O2 B10982726 (4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10982726
M. Wt: 362.4 g/mol
InChI Key: ANEAZJKUONXIIQ-UHFFFAOYSA-N
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Description

(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a quinoline core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the pyridine moiety. Common reagents used in these reactions include quinoline derivatives, piperazine, and pyridine-based compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reactions. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone stands out due to its unique combination of a quinoline core, piperazine ring, and pyridine moiety. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H22N4O2/c26-20-17-6-1-2-7-19(17)23-15-18(20)21(27)25-13-11-24(12-14-25)10-8-16-5-3-4-9-22-16/h1-7,9,15H,8,10-14H2,(H,23,26)

InChI Key

ANEAZJKUONXIIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

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